molecular formula C13H17NO4 B12005109 Cinnamamide, N-methyl-3,4,5-trimethoxy- CAS No. 73790-90-6

Cinnamamide, N-methyl-3,4,5-trimethoxy-

Cat. No.: B12005109
CAS No.: 73790-90-6
M. Wt: 251.28 g/mol
InChI Key: IWUMZEUJTOEUIF-AATRIKPKSA-N
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Description

(2E)-N-methyl-3-(3,4,5-trimethoxyphenyl)-2-propenamide is an organic compound that belongs to the class of cinnamamide derivatives This compound is characterized by the presence of a propenamide group attached to a trimethoxyphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-methyl-3-(3,4,5-trimethoxyphenyl)-2-propenamide typically involves the reaction of 3,4,5-trimethoxycinnamic acid with N-methylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-methyl-3-(3,4,5-trimethoxyphenyl)-2-propenamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives .

Scientific Research Applications

(2E)-N-methyl-3-(3,4,5-trimethoxyphenyl)-2-propenamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (2E)-N-methyl-3-(3,4,5-trimethoxyphenyl)-2-propenamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, the compound may modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-N-methyl-3-(3,4,5-trimethoxyphenyl)-2-propenamide is unique due to its specific structural features, such as the presence of the N-methyl group and the trimethoxyphenyl ring. These features contribute to its distinct chemical reactivity and biological activities, setting it apart from other similar compounds.

Properties

CAS No.

73790-90-6

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

(E)-N-methyl-3-(3,4,5-trimethoxyphenyl)prop-2-enamide

InChI

InChI=1S/C13H17NO4/c1-14-12(15)6-5-9-7-10(16-2)13(18-4)11(8-9)17-3/h5-8H,1-4H3,(H,14,15)/b6-5+

InChI Key

IWUMZEUJTOEUIF-AATRIKPKSA-N

Isomeric SMILES

CNC(=O)/C=C/C1=CC(=C(C(=C1)OC)OC)OC

Canonical SMILES

CNC(=O)C=CC1=CC(=C(C(=C1)OC)OC)OC

Origin of Product

United States

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